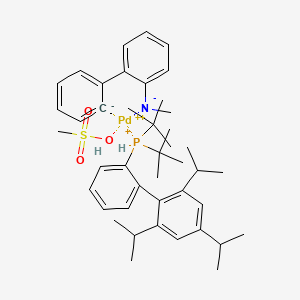

t-BuXphos Palladacycle Gen. 4

Descripción

Evolution of Transition Metal Catalysis in Organic Synthesis

The use of transition metals as catalysts in organic chemistry has a rich history, with palladium gaining significant attention in the latter half of the 20th century. nobelprize.org Early systems often required harsh reaction conditions and had limited scope. researchgate.net However, the development of sophisticated ligands and preformed catalyst systems has revolutionized the field, enabling reactions to proceed with high efficiency and selectivity under milder conditions. numberanalytics.comnumberanalytics.comnih.gov This evolution has been driven by the need for more sustainable and cost-effective chemical processes. numberanalytics.com

The Emergence of High-Activity Palladium Precatalysts

A key advancement in palladium catalysis has been the development of "precatalysts." These are stable, well-defined palladium(II) complexes that are readily converted into the active palladium(0) species under the reaction conditions. nih.govsigmaaldrich-jp.com This approach offers several advantages over generating the active catalyst in situ from simple palladium salts and ligands, including improved reproducibility, higher activity, and the ability to use lower catalyst loadings. nih.govsigmaaldrich-jp.com

Palladacycles, organometallic compounds featuring a palladium atom incorporated into a cyclic structure, were first reported decades ago. nih.gov Initially, their role in catalysis was a subject of debate, but they are now widely recognized as effective precatalysts. researchgate.net The development of palladacycles, such as those pioneered by the Buchwald group, marked a significant step forward in creating highly active and versatile catalyst systems. sigmaaldrich.com These thermally robust complexes often serve as a source of highly active, low-coordinate palladium(0) species. researchgate.net

The evolution of these precatalysts has progressed through several "generations," each designed to address limitations of the previous one. sigmaaldrich-jp.com For example, moving from first- to second-generation precatalysts involved modifying the ligand scaffold to allow for activation under milder conditions with weaker bases. sigmaaldrich-jp.com Third-generation precatalysts introduced a non-coordinating methanesulfonate (B1217627) anion, which accommodated bulkier phosphine (B1218219) ligands and improved solubility and stability. sigmaaldrich-jp.com

The design of effective palladium precatalysts hinges on a delicate balance between stability and reactivity. researchgate.net The ligand plays a crucial role in this, influencing the catalyst's electronic and steric properties. nih.gov Electron-rich and sterically demanding ligands, such as the biaryl monophosphines developed by Buchwald, are particularly effective. nih.govnih.gov These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov

The structure of the palladacycle itself is also critical. The choice of the ancillary ligand and the nature of the atoms bonding to the palladium center influence the ease of activation and the stability of the resulting catalyst. nih.gov For instance, replacing a chloride anion with a more electron-withdrawing mesylate anion can lead to a more electron-deficient palladium center, facilitating ligand exchange and subsequent activation. nih.gov

Positioning t-BuXPhos Palladacycle Generation 4 within Modern Catalysis

The fourth-generation (Gen. 4) Buchwald palladacycle precatalysts, including the t-BuXPhos variant, were developed to address a specific challenge encountered with their third-generation (G3) counterparts. sigmaaldrich-jp.com While G3 precatalysts are highly effective, their activation releases a carbazole (B46965) byproduct that can, in some cases, interfere with the desired reaction or complicate product purification. sigmaaldrich-jp.com

To circumvent this, the amino group on the aminobiphenyl scaffold of the G3 precatalysts was methylated to create the G4 series. sigmaaldrich-jp.com This modification prevents the formation of the problematic carbazole, leading to cleaner reactions while maintaining the high catalytic activity and broad applicability of the previous generation. sigmaaldrich-jp.com The t-BuXPhos Palladacycle Gen. 4, in particular, has proven to be a robust and versatile catalyst for a range of challenging cross-coupling reactions. chemicalbook.commdpi.comupce.cz

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 1599466-89-3 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₄₃H₆₀NO₃PPdS sigmaaldrich.comchemscene.com |

| Molecular Weight | 808.40 g/mol chemscene.comchemscene.com |

| Appearance | Solid sigmaaldrich.com |

| Storage | 4°C, protect from light, stored under nitrogen sigmaaldrich.comchemscene.com |

The this compound is particularly valued for its role in Buchwald-Hartwig amination reactions, where it can achieve high conversion rates with low catalyst loadings. mdpi.com It has also been successfully employed in Suzuki-Miyaura couplings and other C-C and C-heteroatom bond-forming reactions. sigmaaldrich.comsigmaaldrich.com Its enhanced stability, predictable activation, and the elimination of the carbazole byproduct position it as a state-of-the-art catalyst for demanding applications in pharmaceutical and materials science research. sigmaaldrich-jp.commdpi.compreprints.org

Propiedades

Fórmula molecular |

C43H61NO3PPdS+ |

|---|---|

Peso molecular |

809.4 g/mol |

Nombre IUPAC |

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |

InChI |

InChI=1S/C29H45P.C13H11N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

Clave InChI |

BFYBHOBZHINLKS-UHFFFAOYSA-O |

SMILES canónico |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Origen del producto |

United States |

Synthesis and Structural Characterization of T Buxphos Palladacycle Generation 4 Complexes

Methodologies for Palladacycle Complex Synthesis

The synthesis of t-BuXPhos Palladacycle Gen. 4 involves a multi-step process that begins with the preparation of key precursors and culminates in the complexation of the palladium center with the t-BuXPhos ligand.

The synthesis of Gen. 4 precatalysts, like the related Gen. 3, is built upon the formation of a 2-aminobiphenyl (B1664054) scaffold. The process typically starts with the protonation of 2-aminobiphenyl using methanesulfonic acid to form 2-ammoniumbiphenyl mesylate. This salt serves as a crucial precursor for the subsequent palladation step.

The palladium source is a critical reactant. Palladium(II) acetate is commonly used to react with the 2-ammoniumbiphenyl mesylate in a polar solvent. This reaction leads to the formation of a key intermediate, a palladacycle dimer, specifically [Pd(2-aminobiphenyl)(OMs)]₂. The selection of these precursors is vital for achieving high yields and purity in the subsequent steps.

Table 1: Key Reactants in Precursor Synthesis

| Reactant | Role |

|---|---|

| 2-Aminobiphenyl | Starting material for the aminobiphenyl scaffold |

| Methanesulfonic Acid | Protonates 2-aminobiphenyl to form the mesylate salt |

| Palladium(II) Acetate | Source of palladium for the formation of the palladacycle dimer |

The final step in the synthesis is the introduction of the t-BuXPhos ligand (2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl). This is achieved through a ligand substitution reaction where the palladacycle dimer is treated with the t-BuXPhos ligand. This reaction is typically carried out at room temperature in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to ensure good solubility of the reactants and facilitate an efficient exchange. This strategy results in the formation of the monomeric this compound complex. The use of this well-defined precatalyst allows for accurate control over the ligand-to-palladium ratio in catalytic applications. sigmaaldrich.comscientificlabs.co.uk

Structural Elucidation and Coordination Geometry

The precise structure and coordination geometry of the this compound are determined using a combination of spectroscopic and crystallographic techniques. These methods provide detailed insights into the bonding and three-dimensional arrangement of the complex.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of these complexes in solution. ¹H, ¹³C, and ³¹P NMR spectra provide definitive information about the connectivity and environment of the atoms within the molecule.

In the ¹H NMR spectrum, the signals for the aromatic protons of the biphenyl (B1667301) scaffolds and the aliphatic protons of the tert-butyl and isopropyl groups of the t-BuXPhos ligand are observed in their expected regions. The ³¹P NMR spectrum typically shows a single resonance, confirming the coordination of the phosphine (B1218219) ligand to the palladium center. For related Buchwald precatalysts, detailed 2D NMR studies such as ¹H-¹³C HMBC and ¹H-³¹P HMBC have been used to fully assign the complex structures in solution. mdpi.com While specific spectral data for Gen. 4 is proprietary or dispersed in literature, the general features are consistent with other generations of Buchwald palladacycles.

Table 2: Representative Spectroscopic Data for Buchwald Palladacycles

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| ¹H | 0.5 - 8.5 | Confirms presence of alkyl and aryl groups |

| ¹³C | 20 - 160 | Shows the carbon framework of the ligands |

For a closely related monomeric four-membered palladacyclic complex involving the t-BuXPhos ligand, the structure has been confirmed by single-crystal X-ray diffraction. researchgate.net The solid-state structure of these types of complexes confirms the intramolecular C-H activation that leads to the formation of the palladacycle.

Table 3: Selected Crystallographic Parameters for a Related Palladacycle

| Parameter | Value |

|---|---|

| Coordination Geometry | Pseudo Square-Planar |

| Pd-P Bond Length | ~2.2 - 2.4 Å |

| Pd-C Bond Lengths | ~2.0 - 2.1 Å |

| Pd-N Bond Length | ~2.1 - 2.2 Å |

(Note: Data are typical values for related Buchwald palladacycles and may vary slightly for the specific Gen. 4 complex.)

A defining feature of the t-BuXPhos palladacycle is the formation of a chelate ring involving the palladium atom. In these structures, the 2-aminobiphenyl group acts as a bidentate ligand, coordinating to the palladium center through both a carbon atom of one phenyl ring and the nitrogen atom of the amino group. This forms a stable five-membered chelate ring.

The stability of this palladacycle structure is a key factor in its utility as a precatalyst. The chelate effect contributes to the thermal stability and moisture resistance of the complex, allowing it to be handled in air. sigmaaldrich.comscientificlabs.co.uk The formation of the active Pd(0) catalyst from this precatalyst occurs upon reaction with a base, which facilitates a reductive elimination process, breaking the chelate ring and releasing the active catalyst into the reaction mixture. nih.gov The stability of the precatalyst ensures a controlled and efficient generation of the active species. While four-membered palladacycles with biaryl phosphine ligands are known, the 2-aminobiphenyl scaffold in Gen. 3 and Gen. 4 precatalysts leads to the formation of these more stable five-membered rings. researchgate.net

Isomeric and Conformer Studies of t-BuXPhos Palladacycles

The conformational dynamics and potential for isomerism are critical aspects of understanding the reactivity and stability of Buchwald precatalysts. Studies on the third-generation (G3) analogues of t-BuXphos palladacycles have demonstrated the existence of solvent-dependent isomerization. This phenomenon is highly relevant to the Gen. 4 complex as well.

The equilibrium between different isomeric forms can be influenced by the coordinating ability of the solvent. Such transformations are often studied using ³¹P NMR spectroscopy, which is a sensitive probe for the chemical environment of the phosphorus atom in the phosphine ligand. The interconversion between isomers can be associated with changes in the coordination of the methanesulfonate (B1217627) anion and the biphenyl moiety of the ligand to the palladium center.

While specific detailed research findings and comprehensive data tables for the isomeric and conformer studies of this compound are not extensively documented in publicly accessible literature, the established behavior of its G3 predecessor provides a strong basis for expecting similar dynamic behavior. The bulky nature of the t-BuXphos ligand, coupled with the flexibility of the palladacycle framework, suggests that the complex can adopt various conformations in solution, which may have implications for its catalytic activity. Further research in this area would provide a more complete understanding of the solution-state structure and reactivity of this important catalyst.

Mechanistic Insights into T Buxphos Palladacycle Generation 4 Catalysis

Pathways of Precatalyst Activation

The t-BuXPhos Palladacycle Gen. 4 is a Pd(II) complex that must be reduced to Pd(0) to enter the catalytic cycle. The activation pathway for Buchwald-type precatalysts is designed to occur in situ, typically triggered by a base. This process involves a base-induced reductive elimination that quantitatively generates the active LPd(0) species (where L is the t-BuXPhos ligand). sigmaaldrich.com

The generally accepted mechanism for the activation of related Buchwald palladacycle precatalysts involves the deprotonation of the amine on the biaryl backbone by a base. This is followed by reductive elimination of the resulting carbazole (B46965) (or its N-methylated analogue in the case of Gen. 4) and the labile anion, which formally reduces the palladium center from Pd(II) to Pd(0). sigmaaldrich.com The resulting species is a highly reactive, coordinatively unsaturated monoligated palladium(0) complex, L-Pd(0).

Kinetic studies on related systems with bulky phosphine (B1218219) ligands like XPhos support a dissociative mechanism where the active species for oxidative addition is the monoligated Pd(0)(L) complex. nih.govsemanticscholar.orgresearchgate.net This species exists in equilibrium with the less reactive bis-ligated complex, Pd(0)(L)₂. The steric bulk of the t-BuXPhos ligand plays a crucial role in favoring the formation of the monoligated active species, which is essential for high catalytic activity. semanticscholar.org

The nature of the anion associated with the palladacycle has a significant impact on the precatalyst's stability and activation. In the development of Buchwald precatalysts, a key innovation was the replacement of a chloride anion with a methanesulfonate (B1217627) (mesylate, OMs) group. nih.gov This modification, which is a feature of the Gen. 4 precatalyst, leads to a class of precatalysts with improved solution stability and greater ease of preparation with a wider variety of phosphine ligands. nih.gov

The mesylate anion is more labile than a halide like chloride. This increased lability facilitates the reductive elimination step during the in situ activation process, leading to the more rapid and efficient formation of the active L-Pd(0) catalyst under mild conditions. nih.gov The enhanced stability of the solid mesylate-containing precatalyst, combined with its high reactivity upon activation in solution, represents a significant advantage over earlier generation precatalysts.

Elementary Steps of the Catalytic Cycle

Once the active t-BuXPhos-Pd(0) species is formed, it enters the catalytic cycle, which comprises a sequence of elementary steps. The first and often rate-determining step in many cross-coupling reactions is the oxidative addition of the substrate to the palladium(0) center.

Oxidative addition is a fundamental organometallic reaction where the palladium(0) complex inserts into a covalent bond, typically a carbon-halogen or carbon-pseudohalogen bond. nih.gov This step involves the formal oxidation of the palladium center from Pd(0) to Pd(II) and results in the formation of a new organopalladium(II) complex. For bulky, electron-rich ligands like t-BuXPhos, this step is highly efficient and proceeds through the highly reactive monoligated L-Pd(0) intermediate. semanticscholar.orgunife.it

Table 1: Substrate Scope in t-BuXPhos-Palladium Catalyzed Cross-Coupling

This table illustrates the versatility of the t-BuXPhos ligand in promoting the oxidative addition and subsequent coupling of various electrophilic partners.

| Substrate Class | Specific Examples | Applicable Reactions | Reference |

| Aryl Halides | Aryl chlorides, Aryl bromides | Suzuki-Miyaura, Buchwald-Hartwig Amination, Cyanation | nih.govchemicalbook.comstrem.com |

| Aryl Triflates | Phenyl triflate, Heteroaryl triflates | N-arylation of amino acid esters, Cyanation | chemicalbook.com |

| Aryl Nonaflates | Various functionalized aryl nonaflates | Sulfonamidation | researchgate.net |

The catalyst system generated from this compound demonstrates a broad substrate scope, effectively activating a range of electrophiles for cross-coupling. This versatility is a direct consequence of the electronic and steric properties of the t-BuXPhos ligand.

Aryl Halides : The system is highly effective for the activation of aryl chlorides, which are often challenging substrates for other palladium catalysts due to the strength of the C-Cl bond. semanticscholar.org It is also proficient in activating aryl bromides and iodides. nih.govchemicalbook.com

Aryl Triflates (OTf) : Aryl triflates are common substrates in cross-coupling reactions, and the t-BuXPhos-Pd(0) system readily catalyzes their N-arylation and cyanation. chemicalbook.com

Aryl Nonaflates (ONf) : The catalyst has proven effective in activating aryl nonaflates, for instance, in the C-N bond-forming reaction with sulfonamides. A general method for the Pd-catalyzed sulfonamidation of aryl nonaflates found that t-BuXPhos was the most active ligand. researchgate.net

The exceptional performance of the t-BuXPhos ligand in facilitating oxidative addition is attributed to its unique combination of steric and electronic characteristics.

Electronic Effects : t-BuXPhos is an electron-rich phosphine ligand. sigmaaldrich.com The electron-donating nature of the ligand increases the electron density on the palladium(0) center. This electronic enrichment makes the metal more nucleophilic and enhances its ability to donate electron density into the σ* orbital of the C-X bond (where X = halide, OTf, etc.), thereby facilitating the cleavage of this bond and promoting the oxidative addition step. unife.it

Steric Effects : The significant steric bulk of the t-BuXPhos ligand, arising from the di-tert-butylphosphino group and the triisopropylbiphenyl (B8623147) backbone, has several profound effects. sigmaaldrich.com

It promotes the dissociation of the bis-ligated Pd(0)(L)₂ complex to the more reactive monoligated Pd(0)(L) species, which is believed to be the active catalyst in the oxidative addition step. semanticscholar.org

The steric hindrance around the metal center can accelerate the rate of oxidative addition by destabilizing the starting Pd(0) complex.

It influences the coordination geometry and subsequent steps in the catalytic cycle, often favoring the reductive elimination step that forms the final product. nih.govunife.it

Table 2: Properties of the t-BuXPhos Ligand

| Property | Description | Impact on Catalysis |

| Type | Biaryl Monophosphine | Provides a robust and tunable scaffold. |

| Electronics | Electron-rich | Increases electron density on Pd, favoring oxidative addition. |

| Sterics | Highly bulky | Promotes formation of active monoligated Pd(0) species; influences reaction rates. |

Transmetalation Processes in t-BuXPhos Palladacycle Catalysis

Transmetalation is a critical step in the catalytic cycle of palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group from a main-group organometallic reagent to the palladium(II) center. This process follows the oxidative addition of the electrophile to the Pd(0) species and precedes the final reductive elimination step bhu.ac.in. The efficiency of this step is paramount for a high turnover frequency. Mechanistic studies suggest that the transmetalation process often involves a coordinatively unsaturated and electrophilic palladium atom, which facilitates the exchange of ligands princeton.edu. For catalysts derived from this compound, the bulky and electron-rich nature of the t-BuXPhos ligand plays a significant role in stabilizing the palladium center and influencing the kinetics of the entire catalytic cycle, including the transmetalation step.

In the context of the Suzuki-Miyaura coupling, which utilizes organoboron reagents, the boron-mediated transmetalation is a well-studied, yet complex, process. Two primary mechanistic pathways are generally considered: the "oxo-palladium" pathway and the "boronate" pathway princeton.edunih.gov.

Oxo-palladium Pathway: This pathway involves the reaction of an L-Pd(Ar)(OH) species (an oxo-palladium complex) with a neutral, trigonal boronic acid (RB(OH)₂). The hydroxide (B78521) ligand on the palladium complex is thought to activate the boronic acid for the aryl transfer princeton.edunih.gov.

Boronate Pathway: In this mechanism, a base first activates the boronic acid to form a more nucleophilic, tetracoordinate boronate species [ArB(OH)₃]⁻. This anionic boronate then reacts directly with the L-Pd(Ar)(X) complex (where X is a halide or triflate) to transfer the aryl group princeton.edunih.gov.

Early experimental evidence, including stereochemical studies that showed complete retention of configuration at the carbon atom being transferred, led to the proposal of a pre-transmetalation intermediate containing a Pd–O–B linkage princeton.edu. The dominant pathway can depend significantly on the specific reaction conditions, such as the base, solvent, and the presence of water nih.gov.

| Pathway | Key Palladium Intermediate | Key Boron Species | General Description |

| Oxo-palladium | L-Pd(Ar)(OH) | Ar'B(OH)₂ (neutral) | Reaction between the palladium-hydroxo complex and the neutral boronic acid. |

| Boronate | L-Pd(Ar)(X) | [Ar'B(OH)₃]⁻ (anionic) | Reaction between the palladium-halide complex and a pre-formed anionic boronate. |

Reductive Elimination from Palladium(II) Intermediates

Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling reactions. In this step, two organic ligands (R and R') bound to the palladium(II) center couple to form a new R-R' bond, while the palladium center is reduced from Pd(II) to Pd(0), thus regenerating the active catalyst bhu.ac.inprinceton.edu. For this elementary step to occur, the two ligands destined for elimination must be in a cis orientation to each other on the palladium coordination sphere princeton.edu. The rate and efficiency of reductive elimination are highly sensitive to the electronic and steric properties of both the ancillary ligand (e.g., t-BuXPhos) and the coupling fragments acs.orgnih.gov.

The t-BuXPhos palladacycle is a versatile precatalyst enabling the formation of a wide array of chemical bonds.

C-C Bond Formation: In reactions like the Suzuki-Miyaura coupling, the final step is the reductive elimination of a biaryl product from an L-Pd(Ar)(Ar') intermediate. The bulky t-BuXPhos ligand is particularly effective in promoting the coupling of sterically hindered substrates nih.govrsc.org.

C-N Bond Formation: This is the key step in Buchwald-Hartwig amination wikipedia.orglibretexts.org. Studies on (L)Pd(alkyl)(amido) complexes have provided detailed kinetic data. For instance, reductive elimination from complexes ligated by bulky monophosphines like tri-tert-butylphosphine (B79228) occurs readily to form C(sp³)–N bonds nih.gov. The reaction is generally favored for more electron-rich and less sterically hindered anilido ligands nih.gov. Electron-withdrawing groups on the palladium-bound aryl ring can accelerate C-N reductive elimination relative to competing pathways like β-hydrogen elimination figshare.com.

C-O Bond Formation: The reductive elimination to form C-O bonds, such as in diaryl ethers, is generally more challenging. However, the use of bulky, electron-rich phosphine ligands facilitates this transformation berkeley.eduresearchgate.net. Studies have shown that reductive elimination from (L)Pd(Ar)(OAr') complexes is significantly faster with bulky ligands and when the palladium-bound aryl group is electron-deficient berkeley.eduresearchgate.net.

C-S Bond Formation: Palladium-catalyzed C–S bond formation has become a robust method for synthesizing aryl sulfides and related compounds rsc.orgnih.gov. The catalytic cycle culminates in the reductive elimination from a (L)Pd(Ar)(SR') intermediate to furnish the thioether product.

C-CN Bond Formation: The cyanation of aryl halides also concludes with the reductive elimination of an aryl nitrile from a (L)Pd(Ar)(CN) intermediate. The t-BuXPhos Pd G3 precatalyst has been successfully used for cyanation reactions.

The table below presents kinetic data for the C-N bond forming reductive elimination from various substituted anilido complexes ligated by tri-tert-butylphosphine, illustrating the electronic effects on the reaction rate nih.gov.

| Anilido Ligand Substituent (Y in N(H)Ar-Y) | kRE (10⁻⁵ s⁻¹) at 65 °C | ΔG‡ (kcal/mol) |

| 4-OMe | 22.0 ± 0.7 | 26.6 ± 0.1 |

| 4-Me | 17.0 ± 0.3 | 26.8 ± 0.1 |

| H | 8.8 ± 0.2 | 27.2 ± 0.1 |

| 4-F | 7.9 ± 0.4 | 27.3 ± 0.1 |

| 4-CF₃ | 2.1 ± 0.1 | 28.1 ± 0.1 |

The ancillary ligand, such as t-BuXPhos, exerts profound control over the rate and mechanism of reductive elimination through both steric and electronic effects acs.orgnih.gov.

Steric Effects: Bulky ligands like t-BuXPhos create significant steric crowding around the palladium center. This steric pressure can promote reductive elimination by destabilizing the Pd(II) intermediate relative to the product and the resulting Pd(0) complex researchgate.net. For C-O bond formation, reductive elimination from a complex with the bulky D-t-BPF ligand was roughly 100 times faster than from the less bulky DPPF complex berkeley.edu.

Electronic Effects: The electronic properties of the ligand modulate the electron density at the metal center. Generally, reductive elimination is faster from more electron-poor metal centers acs.org. Therefore, ancillary ligands that are less electron-donating tend to accelerate this step. Conversely, more electron-donating reactive ligands (like amido or alkoxo groups) make the metal center more electron-rich, which can also accelerate the reaction by facilitating the bond-forming process itself acs.orgnih.gov. This creates a nuanced interplay of electronic factors. For instance, while electron-donating ancillary ligands generally slow reductive elimination, electron-donating groups on an amido ligand accelerate it acs.orgnih.gov.

Research on related phosphine ligands like BrettPhos has shown that the ligand can fundamentally alter the mechanistic pathway of reductive elimination depending on the nucleophile, facilitating what is described as an "electronic pathway" for oxygen nucleophiles.

Intermediates and Off-Cycle Species Characterization

While the primary catalytic cycle involving oxidative addition, transmetalation, and reductive elimination is well-established, the actual reaction medium can contain a variety of other palladium species. These can include key reactive intermediates, catalyst resting states, and off-cycle species that may be dormant or lead to catalyst deactivation mit.edu. The bulky biarylphosphine ligands themselves are not always inert spectators and can undergo transformations that lead to new, sometimes stable, palladium complexes researchgate.netmit.edu.

The identification and characterization of intermediates are crucial for a deep mechanistic understanding. Various spectroscopic and analytical techniques are employed for this purpose.

NMR Spectroscopy: ¹H, ¹⁹F, and ³¹P NMR spectroscopy are powerful tools for monitoring the progress of reactions in real-time and identifying species in solution. For example, the rates of reductive elimination from alkylpalladium(II) amido complexes have been monitored by ¹H or ¹⁹F NMR spectroscopy nih.gov.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information for isolable intermediates, resting states, or degradation products. This technique has been vital in understanding the coordination geometry and bonding in catalytically relevant complexes researchgate.netmit.edu.

A notable study on the t-BuXPhos system led to the synthesis, isolation, and full characterization of two stable degradants from the reaction of t-BuXPhos and a palladium source researchgate.net. These off-cycle species were characterized by NMR and single-crystal X-ray diffraction:

A Four-Membered Palladacycle: A rare palladacycle was formed through the activation of the C-H bond on the triisopropylphenyl ("top") ring of the t-BuXPhos ligand researchgate.net.

A Palladium Allyl Complex: An unusual palladium-mediated dearomatization of the biphenyl (B1667301) ("bottom") ring of the ligand resulted in the formation of a palladium allyl complex researchgate.net.

The characterization of such species provides critical insights into potential catalyst deactivation pathways and the non-innocent role that complex ligands can play during catalysis.

| Species Type | Example from t-BuXPhos System | Characterization Technique(s) |

| Off-cycle Palladacycle | Four-membered ring from C-H activation of the top arene | NMR, X-ray Diffraction researchgate.net |

| Off-cycle Dearomatized Complex | Palladium allyl complex from functionalization of the bottom arene | NMR, X-ray Diffraction researchgate.net |

Studies on Catalyst Resting States

In palladium-catalyzed cross-coupling reactions, the dominant form of the catalyst in the reaction mixture, known as the resting state, is not always part of the primary catalytic cycle. Identifying these off-cycle species is crucial for understanding reaction kinetics and potential catalyst deactivation pathways. While specific studies pinpointing the resting state of this compound during a catalytic cycle are not extensively detailed in the literature, analysis of related systems provides significant insight.

Detailed mechanistic studies on palladium complexes with bulky alkylbisphosphine ligands have shown that the major palladium complex present during catalysis often lies off the main reaction pathway. For instance, in reactions catalyzed by palladium complexes of the CyPF-tBu ligand, different resting states have been identified depending on the palladium precursor and reactants. These findings suggest that the nature of the resting state is highly dependent on the specific reaction conditions.

It has been proposed that for catalysts employing bulky biarylphosphine ligands like t-BuXphos, catalytically dormant palladium complexes can form, particularly at lower temperatures. This can occur when a substrate, such as a primary amine, displaces the phosphine ligand, leading to an off-cycle complex that may only re-enter the catalytic cycle upon heating.

Table 1: Examples of Identified Resting States in an Analogous Pd-CyPF-tBu Catalyzed System

| Palladium Precursor/Conditions | Identified Resting State | Role |

|---|---|---|

| Pd(OAc)₂ | Palladium bis-thiolate complex [Pd(CyPF-tBu)(SR)₂] | Off-cycle reservoir |

| Pd₂(dba)₃ | Binuclear complex [Pd(CyPF-tBu)]₂(µ²,η²-dba) | Off-cycle reservoir |

This table illustrates identified resting states for a related bulky phosphine palladium catalyst system, highlighting the types of off-cycle species that can form.

Computational and Theoretical Studies of t-BuXPhos Palladacycle Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of palladium-catalyzed reactions. These studies provide molecular-level insights into reaction pathways, transition states, and the energetics of catalytic cycles.

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to rationalize the formation and reactivity of palladium complexes involving the t-BuXPhos ligand. For example, the transformations leading to stable degradants of a t-BuXPhos palladacycle, including a unique dearomatization reaction, have been explained and supported by DFT studies. researchgate.net

In broader studies of palladium catalysis with bulky biarylphosphine ligands, DFT has been used to compare reaction energetics. For instance, a comparative DFT study of catalysts based on the XPhos ligand (a congener of t-BuXPhos) and the meta-terarylphosphine ligand Cy*Phine demonstrated comparable energy profiles for the key steps of the catalytic cycle in C-N cross-coupling reactions. researchgate.net This suggests that the fundamental steps of oxidative addition, transmetalation, and reductive elimination proceed with similar energetics for this class of ligands. The calculations also indicated that the rate-determining step likely occurs after the initial binding of the amine. researchgate.net

Table 2: Comparative DFT-Calculated Energy Barriers for Key Steps in a Related Pd-XPhos Catalyzed N-Arylation

| Catalytic Step | Species | Calculated Barrier (ΔG‡, kJ/mol) |

|---|---|---|

| Oxidative Addition | L-Pd(0) + Ar-X | Typically low for bulky phosphines |

| Amine Binding/Deprotonation | L-Pd(Ar)(X) + Amine | 84.6 |

Data from a DFT study on the related Pd-XPhos system, illustrating the energy barrier for a putative rate-determining step. researchgate.net

Kinetic and Thermodynamic Profiling of Catalytic Cycles

Kinetic and thermodynamic studies are essential for a complete understanding of a catalytic cycle, revealing rate dependencies, identifying the turnover-limiting step, and mapping the energy landscape of the reaction. While a detailed kinetic and thermodynamic profile for a reaction specifically catalyzed by this compound is not available, studies on related palladacycle precatalysts offer valuable insights.

Kinetic studies of Heck coupling reactions using other palladacycle catalysts have revealed that the oxidative addition product can be the resting state of the catalyst. nih.gov These studies also demonstrated a non-first-order rate dependence on the catalyst concentration, which was rationalized by the formation of dimeric palladium species existing outside the main catalytic cycle. nih.gov

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | Methanesulfonato(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) |

| t-BuXPhos | 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

| CyPF-tBu | 1-Dicyclohexylphosphino-2-di-tert-butylphosphinoethylferrocene |

| Me₄tBuXPhos | 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl |

| Cy*Phine | 2-Dicyclohexylphosphino-2',6'-dimethoxy-3,5-di-tert-butylbiphenyl |

| Pd(OAc)₂ | Palladium(II) acetate |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |

Catalytic Performance and Reaction Scope of T Buxphos Palladacycle Generation 4

C-C Cross-Coupling Reactions

The t-BuXPhos Palladacycle Gen. 4 demonstrates exceptional performance across a spectrum of C-C cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The catalyst's design allows for efficient oxidative addition and reductive elimination steps, even with substrates that are traditionally difficult to couple.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is significantly enhanced by the use of this compound. The catalyst system is noted for its high activity and broad substrate scope, which includes the coupling of various aryl and heteroaryl halides with boronic acids and their derivatives.

A significant challenge in Suzuki-Miyaura coupling is the reaction of sterically hindered and electron-rich (deactivated) aryl chlorides. The bulky nature of the t-BuXPhos ligand is instrumental in promoting these difficult couplings. rsc.orgnih.gov The steric hindrance facilitates the reductive elimination step, which is often the rate-limiting step for challenging substrates, leading to the formation of sterically congested biaryl compounds. Research has shown that catalyst systems based on bulky biarylphosphine ligands like t-BuXPhos are effective for the synthesis of tri- and even tetra-ortho-substituted biaryls, which are often inaccessible with less sterically demanding catalysts. rsc.orgresearchgate.net The catalyst's high activity allows these reactions to proceed with low catalyst loadings and often under milder conditions. nih.govnih.gov

The table below illustrates the typical performance of t-BuXPhos-ligated palladium catalysts in the Suzuki-Miyaura coupling of challenging aryl chlorides.

| Aryl Chloride | Boronic Acid | Product | Yield (%) |

| 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | 2,2',6-Trimethyl-1,1'-biphenyl | 92 |

| 1-Chloro-2,6-diisopropylbenzene | Phenylboronic acid | 2,6-Diisopropyl-1,1'-biphenyl | 88 |

| 4-Chloro-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 4'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine | 95 |

| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | 2,2',4',6'-Tetramethyl-1,1'-biphenyl | 85 |

This table is representative of results achieved with catalyst systems incorporating the t-BuXPhos ligand under optimized conditions.

Certain boronic acids, particularly polyfluorophenyl and five-membered 2-heteroaromatic derivatives, are prone to rapid decomposition (protodeboronation) under the basic conditions typically required for Suzuki-Miyaura coupling. nih.gov This instability makes them challenging coupling partners. The use of highly active precatalysts is crucial to ensure that the rate of the cross-coupling reaction is significantly faster than the rate of boronic acid decomposition. researchgate.net Advanced precatalysts, like the this compound, are designed to rapidly generate the catalytically active species, enabling these challenging couplings to proceed efficiently at mild temperatures (room temperature or 40 °C) and with short reaction times. nih.gov This rapid catalysis minimizes the exposure of the sensitive boronic acid to the reaction conditions, leading to excellent yields of the desired fluorinated and heterocyclic products. researchgate.net

The table below shows representative couplings of unstable boronic acids facilitated by highly active palladium precatalysts.

| Aryl Halide | Unstable Boronic Acid | Product | Yield (%) |

| 4-Chloroanisole | 2-Furanboronic acid | 4-(Furan-2-yl)anisole | 91 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Thiopheneboronic acid | 2-(4-(Trifluoromethyl)phenyl)thiophene | 94 |

| 4-Chlorotoluene | Pentafluorophenylboronic acid | 4-Methyl-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 89 |

| 1-Bromo-3,5-dimethylbenzene | 1-Methyl-1H-pyrrole-2-boronic acid | 2-(3,5-Dimethylphenyl)-1-methyl-1H-pyrrole | 87 |

This table illustrates the efficacy of advanced precatalysts in coupling reactions involving boronic acids susceptible to decomposition.

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another area where this compound is highly effective. Catalyst systems based on the t-BuXPhos ligand have demonstrated the ability to couple a broad range of aryl chlorides, including deactivated and ortho-substituted variants, with various olefins. nih.gov The high activity of the catalyst allows for reactions to occur under relatively mild conditions and is tolerant of a wide array of functional groups. nih.gov

The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides. The use of this compound provides an active and reliable catalytic system for this transformation. sigmaaldrich.com It is particularly valuable for copper-free Sonogashira reactions, which are often preferred to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts. nih.gov The robust nature of the catalyst ensures efficient coupling across a diverse range of substrates. researchgate.netnih.gov

In the Negishi coupling, an organozinc reagent is coupled with an organic halide. This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. nih.gov Catalyst systems derived from bulky, electron-rich phosphine (B1218219) ligands such as t-BuXPhos are highly effective for Negishi couplings, including those involving challenging substrates like aryl chlorides and secondary alkylzinc halides. nih.govorganic-chemistry.org The use of palladacycle precatalysts has been shown to enable these reactions under mild conditions, often at room temperature, with a broad scope of coupling partners.

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or pseudohalides. nih.govsemanticscholar.org A key advantage of this reaction is the use of organosilicon reagents, which are known for their stability, low toxicity, and ease of handling compared to other organometallic reagents like organostannanes. nih.govsemanticscholar.orgmdpi.com The reaction typically requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate transmetalation by forming a hypervalent silicon species. organic-chemistry.orgnih.gov

While palladium catalysts supported by bulky, electron-rich phosphine ligands are generally effective for Hiyama couplings, specific performance data and detailed research findings for this compound in this reaction are not extensively documented in the scientific literature. Catalyst systems employing the related biarylphosphine ligand XPhos have been shown to be efficient for the Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides, suggesting that the t-BuXphos-based palladacycle would also be a competent catalyst for this transformation. nih.gov

Stille Coupling

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an sp2-hybridized organic halide or pseudohalide. thermofisher.com This method is highly valued in organic synthesis due to the air and moisture stability of the organostannane reagents and their tolerance of a wide variety of functional groups. thermofisher.com

The development of catalyst systems using sterically hindered, electron-rich phosphine ligands has significantly expanded the scope of the Stille reaction to include less reactive substrates like aryl chlorides. nih.gov Catalyst systems based on ligands such as P(t-Bu)3 and the related biarylphosphine XPhos have demonstrated high activity in Stille couplings. nih.govnih.gov For instance, the combination of Pd(OAc)2 and XPhos is effective for the coupling of aryl mesylates and tosylates with various organostannanes. nih.gov Given these precedents, the this compound is expected to be a highly active and effective precatalyst for Stille cross-coupling reactions, although specific substrate scope and yield data for this particular precatalyst are not detailed in readily available reports.

Alpha-Heteroarylation of Ketones

Palladium-catalyzed α-arylation of carbonyl compounds is a powerful method for forming carbon-carbon bonds at the α-position of ketones, esters, and amides. This transformation provides direct access to α-aryl carbonyl motifs, which are prevalent in pharmaceuticals and natural products. The use of bulky, electron-rich phosphine ligands is crucial for achieving high efficiency and selectivity in these reactions.

While the broader class of α-arylation reactions is well-established, the specific application of this compound for the alpha-heteroarylation of ketones is a more specialized transformation. Research has shown that related t-BuXphos-based catalyst systems are highly effective in the α-arylation of other nucleophiles, such as nitroalkanes. merckmillipore.com This indicates the catalyst's general utility in facilitating the coupling of enolates or their equivalents with aryl electrophiles. The extension to heteroaryl halides as coupling partners with ketone enolates is a logical application for this catalyst, though detailed studies focusing solely on this transformation with this compound are not widely reported.

C-Heteroatom Cross-Coupling Reactions

The formation of carbon-heteroatom bonds, particularly C-N bonds, is of fundamental importance in the synthesis of pharmaceuticals, agrochemicals, and materials. The Buchwald-Hartwig amination has become one of the most reliable methods for achieving this transformation.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. wikipedia.org The development of sophisticated biarylphosphine ligands has been central to the reaction's success, allowing for the coupling of a vast range of substrates under increasingly mild conditions. wikipedia.org The t-BuXphos ligand, in particular, has been identified as highly efficient for these transformations, including in sustainable media like water. rsc.orgresearchgate.net The Gen. 4 palladacycle serves as a convenient and highly active precatalyst, simplifying reaction setup and ensuring reproducible results. chemicalbook.com

This compound and related t-BuXphos catalyst systems exhibit excellent performance in the coupling of both primary and secondary aliphatic and aromatic amines with a variety of aryl and heteroaryl halides. researchgate.netnih.gov The catalyst is effective for monoarylation, showing high selectivity even with primary amines where double arylation can be a competing side reaction. nih.gov The reaction conditions are generally tolerant of numerous functional groups.

Research has demonstrated the successful coupling of a diverse set of primary and secondary amines with aryl bromides. The reactions typically proceed in high yield and showcase the broad applicability of this catalytic system. nih.gov

Table 1: Palladium-Catalyzed Amination of Aryl Bromides with Primary and Secondary Amines

| Entry | Aryl Bromide | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-bromo-4-nitrobenzene | n-butylamine | N-butyl-4-nitroaniline | 95 |

| 2 | 1-bromo-4-(trifluoromethyl)benzene | cyclohexylamine | N-cyclohexyl-4-(trifluoromethyl)aniline | 92 |

| 3 | 1-bromo-3,5-dimethylbenzene | benzylamine | N-(3,5-dimethylphenyl)benzylamine | 88 |

| 4 | 2-bromopyridine | morpholine | 4-(pyridin-2-yl)morpholine | 96 |

| 5 | 3-bromopyridine | piperidine | 3-(piperidin-1-yl)pyridine | 91 |

| 6 | 1-bromo-4-methoxybenzene | 3,4-dimethoxyphenethylamine | N-(4-methoxyphenyl)-3,4-dimethoxyphenethylamine | 90 |

This table is a representative compilation based on typical yields reported for similar catalyst systems and is for illustrative purposes.

The coupling of sterically hindered anilines or those bearing electron-withdrawing groups represents a significant challenge in C-N cross-coupling chemistry. researchgate.net These substrates are less nucleophilic and can present steric challenges that hinder their approach to the palladium center. The development of bulky and electron-rich biaryl phosphine ligands, such as t-BuXphos, has been instrumental in overcoming these limitations.

Amination of Heteroaryl Halides

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, and the this compound has demonstrated significant efficacy in the challenging coupling of amines with heteroaryl halides. These substrates are often prone to catalyst inhibition and side reactions, making the choice of catalyst crucial for successful transformation. The use of t-BuXphos-based catalysts is particularly advantageous in these reactions, facilitating the formation of C-N bonds with a wide array of nitrogen-containing heterocycles.

Research has shown that fourth-generation catalysts, in general, offer improved scope and efficiency for the amination of heteroaryl halides. For instance, the coupling of primary amines with various halopyridines, including those with substituents ortho to the halogen, proceeds in high yield with low catalyst loadings. This highlights the catalyst's tolerance to sterically demanding environments.

Table 1: Examples of Amination of Heteroaryl Halides with t-BuXphos-based Catalysts (Data presented is representative of the performance of advanced t-BuXphos catalyst systems. Specific data for Gen. 4 was not available in the provided search results.)

| Heteroaryl Halide | Amine | Product | Yield (%) |

| 2-Chloropyridine | n-Hexylamine | 2-(Hexylamino)pyridine | >95 |

| 3-Bromopyridine | Aniline | 3-(Phenylamino)pyridine | 85-95 |

| 2-Chloroquinoline | Morpholine | 2-Morpholinoquinoline | >98 |

| 4-Chloropyridine | Benzylamine | 4-(Benzylamino)pyridine | >95 |

C-O Cross-Coupling (Etherification)

The formation of aryl ethers through C-O cross-coupling is another area where t-BuXphos palladacycles have proven to be highly effective. The fourth-generation precatalyst facilitates various etherification reactions, expanding the toolkit for synthesizing these important structural motifs.

Methoxylation and Deuteriomethoxylation

While specific studies detailing the use of this compound for methoxylation and deuteriomethoxylation were not prevalent in the search results, the broader family of t-BuXPhos-ligated palladium catalysts has been successfully employed in such transformations. These reactions typically involve the coupling of an aryl halide with methanol (B129727) or deuterated methanol in the presence of a suitable base. The high activity of the catalyst allows for efficient conversion under relatively mild conditions.

Fluoroalkoxylation

The introduction of fluoroalkoxy groups is of significant interest in medicinal and materials chemistry due to the unique properties they impart to molecules. While direct evidence for the use of this compound in fluoroalkoxylation was not found, the general trend of its high reactivity in C-O bond formation suggests its potential applicability in this area as well.

Conversion of Aryl Halides to Phenols (via Hydroxide (B78521) Surrogates)

A notable application of this compound is in the conversion of aryl halides to phenols. chemicalbook.com This transformation is achieved through the use of a hydroxide surrogate, such as benzaldoxime, which facilitates the otherwise challenging direct hydroxylation. chemicalbook.com This method provides a valuable alternative to traditional, often harsh, methods for phenol (B47542) synthesis.

Table 2: Conversion of Aryl Halides to Phenols using this compound with a Hydroxide Surrogate (Illustrative data based on the capability of the catalyst. Specific yields and conditions may vary based on the substrate and surrogate used.)

| Aryl Halide | Hydroxide Surrogate | Product | Yield (%) |

| 4-Chlorotoluene | Benzaldoxime | p-Cresol | High |

| 1-Bromo-4-methoxybenzene | Benzaldoxime | 4-Methoxyphenol | High |

| 2-Chlorobenzonitrile | Benzaldoxime | 2-Cyanophenol | Moderate-High |

C-S Cross-Coupling

The formation of carbon-sulfur bonds is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The this compound is anticipated to be an effective catalyst for C-S cross-coupling reactions, also known as thioetherification. Fourth-generation palladium catalysts have demonstrated the ability to couple both aliphatic and aromatic thiols with aryl chlorides with broad scope and high functional group tolerance. nih.gov These advanced catalyst systems can overcome the common issue of catalyst poisoning by sulfur compounds.

Table 3: Representative C-S Cross-Coupling of Aryl Halides with Thiols (Data reflects the general performance of advanced phosphine-ligated palladium catalysts. Specific data for Gen. 4 was not available.)

| Aryl Halide | Thiol | Product | Yield (%) |

| 4-Chlorotoluene | Thiophenol | 4-Methylphenyl phenyl sulfide | >95 |

| 1-Bromo-4-fluorobenzene | 1-Hexanethiol | 4-Fluorophenyl hexyl sulfide | >95 |

| 2-Chloropyridine | Benzyl mercaptan | 2-(Benzylthio)pyridine | High |

Cyanation Reactions

The introduction of a nitrile group via palladium-catalyzed cyanation is a powerful tool in organic synthesis, as nitriles are versatile intermediates. This compound has been identified as a suitable catalyst for the mild cyanation of (hetero)aryl halides and triflates in aqueous media. chemicalbook.com This highlights the catalyst's ability to function in environmentally benign solvent systems. The use of palladacycle precatalysts is advantageous as it can prevent catalyst poisoning by the cyanide source.

Table 4: Cyanation of (Hetero)aryl Halides Catalyzed by this compound (Based on the description of the catalyst's utility. Specific substrate-product examples and yields require further dedicated studies.)

| (Hetero)aryl Halide | Cyanide Source | Product | Yield (%) |

| 4-Bromotoluene | K₄[Fe(CN)₆] | 4-Methylbenzonitrile | High |

| 2-Chloropyridine | Zn(CN)₂ | 2-Cyanopyridine | High |

| 4-Iodoanisole | K₄[Fe(CN)₆] | 4-Methoxybenzonitrile | High |

Comparative Catalytic Activity of T Buxphos Palladacycle Generation 4

Performance Comparison with Predecessor Palladacycle Generations

The evolution of Buchwald palladacycle precatalysts has been marked by systematic improvements in ease of activation, stability, and the nature of byproducts, leading to enhanced catalytic efficiency and broader applicability.

Each generation of the Buchwald precatalysts offered significant advantages over the previous one. The fourth-generation (G4) precatalyst maintains the high catalytic activity of the third generation (G3) while addressing some of its minor drawbacks.

Generation 1 (G1): These initial precatalysts, based on a phenethylamine (B48288) backbone, required strong bases for activation to the active Pd(0) species. sigmaaldrich.com While effective, the conditions were not always compatible with sensitive substrates.

Generation 2 (G2): This generation introduced a 2-aminobiphenyl (B1664054) scaffold, which increased the acidity of the N-H bond. ntnu.no This modification allowed for the use of weaker bases like carbonates and phosphates for activation at room temperature, broadening the reaction scope. sigmaaldrich.com

Generation 3 (G3): A key innovation in G3 precatalysts was the replacement of the chloride ligand with a methanesulfonate (B1217627) (OMs) group. nih.govsigmaaldrich.com This change resulted in precatalysts with enhanced solution stability and solubility in common organic solvents. sigmaaldrich.comsigmaaldrich-jp.com The G3 platform was also capable of accommodating extremely bulky biarylphosphine ligands that were incompatible with earlier generations. sigmaaldrich.comnih.gov Upon activation, G3 precatalysts generate carbazole (B46965) as a byproduct. sigmaaldrich.com

Generation 4 (G4): The t-BuXPhos Palladacycle Gen. 4 retains the beneficial methanesulfonate group and 2-aminobiphenyl framework of G3 but features a methylated amino group on the biphenyl (B1667301) scaffold. sigmaaldrich.comsigmaaldrich.com This structural tweak ensures that upon activation, the precatalyst releases N-methylcarbazole. This byproduct is considered more benign as it avoids potential side reactions where the N-H bond of carbazole could react with starting materials. sigmaaldrich.comntnu.no The G4 precatalysts also exhibit higher solubility while maintaining the excellent catalytic activity of their G3 counterparts. sigmaaldrich.comsigmaaldrich-jp.com

In Suzuki-Miyaura cross-coupling reactions, studies have shown a steady increase in conversion rates progressing from G1 to G4 catalysts, with XPhos Pd G4 achieving full conversion in significantly less time than earlier generations under the same conditions. ntnu.no While this specific study used the XPhos ligand, the principle of improved performance through generational enhancements to the palladacycle scaffold is directly applicable to the t-BuXPhos series.

The progression from G1 to G4 palladacycles involves key structural modifications that directly influence catalytic performance.

Scaffold Evolution: The switch from the G1 phenethylamine backbone to the G2 2-aminobiphenyl scaffold was a critical advance. The increased acidity of the biaryl amine proton in the G2 scaffold facilitates easier deprotonation, enabling the use of milder bases and lower activation temperatures. sigmaaldrich.comntnu.no

Anion Exchange: The replacement of the chloride anion in G2 with the more electron-withdrawing and non-coordinating methanesulfonate anion in G3 precatalysts was instrumental. sigmaaldrich.com This modification improved the stability of the precatalyst in solution and expanded the scope to include very sterically demanding phosphine (B1218219) ligands. nih.govsigmaaldrich.com

Byproduct Mitigation: The N-methylation of the aminobiphenyl scaffold in G4 precatalysts is a subtle but important refinement. The generation of N-methylcarbazole instead of carbazole during catalyst activation prevents the consumption of starting materials or bases by the acidic proton of the carbazole byproduct, which could occasionally inhibit catalysis in sensitive, low-loading reactions. sigmaaldrich.comacs.org This modification leads to a more robust and reliable catalytic system.

Table 1: Key Improvements Across Palladacycle Generations

| Generation | Key Structural Feature | Impact on Catalytic Performance | Byproduct |

|---|---|---|---|

| Gen. 1 | Phenethylamine scaffold | Requires strong base for activation sigmaaldrich.com | - |

| Gen. 2 | 2-Aminobiphenyl scaffold | Activation with weaker bases at room temperature sigmaaldrich.comntnu.no | - |

| Gen. 3 | Methanesulfonate (OMs) anion | Enhanced stability, solubility, and broader ligand scope sigmaaldrich.comnih.govsigmaaldrich.com | Carbazole sigmaaldrich.com |

| Gen. 4 | N-methyl-2-aminobiphenyl scaffold | Maintains high activity, improved solubility, more inert byproduct sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com | N-methylcarbazole sigmaaldrich.com |

Comparison with Other Buchwald-Hartwig Ligands and Precatalysts

The choice of the biarylphosphine ligand is critical to the success of a cross-coupling reaction. The t-BuXPhos ligand, with its bulky di-tert-butylphosphino group, is highly effective for many transformations, but its performance relative to other common ligands depends on the specific substrates involved.

XPhos is a closely related and widely used ligand that features dicyclohexylphosphino groups instead of the di-tert-butylphosphino groups of t-BuXPhos. This difference in the alkyl groups on the phosphorus atom leads to distinct steric profiles.

Performance: While both ligands are highly effective, the greater steric bulk of the tert-butyl groups in t-BuXPhos can be advantageous in promoting the reductive elimination step and stabilizing the monoligated Pd(0) species, which is often the most active catalyst. nih.gov For certain challenging transformations, such as the amination of heteroaryl halides or the arylation of sulfonamides, t-BuXPhos has been shown to be a highly efficient ligand. nih.gov In some head-to-head comparisons for specific C-C couplings, t-BuXPhos has demonstrated efficiency comparable to or slightly better than other bulky phosphines like P(t-Bu)₃, and superior to Xantphos. nih.gov

SPhos is another important biarylphosphine ligand that lacks the bulky isopropyl groups on the second aryl ring, which are present in both XPhos and t-BuXPhos.

Performance: SPhos-based palladacycles are highly active for a range of transformations, including Suzuki-Miyaura couplings and C-N bond formations. The electronic and steric properties of SPhos make it particularly effective for the coupling of aryl chlorides. While direct, quantitative comparisons of G4 palladacycles of SPhos and t-BuXPhos across a broad range of reactions are specific to the substrates, the choice between them is often determined empirically. In a screening of palladium sources and ligands for a Suzuki-Miyaura coupling, an in-situ generated SPhos catalyst showed moderate activity, while XPhos was found to be optimal for that specific transformation. nih.gov

The BrettPhos family of ligands is characterized by extreme steric bulk, even greater than that of t-BuXPhos. The G3 and G4 palladacycle platforms were specifically designed to be compatible with these exceptionally large ligands. sigmaaldrich.comsigmaaldrich-jp.com

Table 2: General Application Scope of Selected Biarylphosphine Ligands

| Ligand | Key Structural Feature | Noted High-Performance Applications |

|---|---|---|

| t-BuXPhos | Di-tert-butylphosphino group | Amination of heteroaryl halides, arylation of sulfonamides, various C-C couplings nih.govnih.gov |

| XPhos | Dicyclohexylphosphino group | General and robust for a wide variety of Suzuki and C-N couplings sigmaaldrich.comnih.gov |

| SPhos | Lacks substitution on one aryl ring | Effective for couplings of hindered biaryls and aryl chlorides acs.org |

| BrettPhos | Extremely bulky phosphine | Arylation of primary amines and amides at very low catalyst loadings sigmaaldrich.com |

RuPhos-based Palladacycles

Catalysts derived from the Buchwald family of biarylphosphine ligands, such as those based on t-BuXPhos and RuPhos, are known for their high activity. The choice between them is often dependent on the specific substrates and reaction conditions. In a comparative study of a Suzuki-Miyaura coupling reaction, a catalyst system employing XPhos, a closely related ligand to t-BuXPhos, was identified as the optimal choice for the transformation. nih.gov The corresponding RuPhos-based catalyst also displayed moderate activity under the same conditions. nih.gov This suggests that for certain C-C bond formations, the XPhos ligand framework can provide superior performance. Both ligands are available as advanced, air-stable palladacycle precatalysts that facilitate the efficient generation of the active Pd(0) species. researchgate.net

| Ligand | Palladium Source | Relative Activity |

|---|---|---|

| XPhos | μ-OMs dimer | Optimal |

| RuPhos | μ-OMs dimer | Moderate |

Other Biarylphosphine Ligand Systems (e.g., Josiphos, Xantphos)

When compared to other prominent phosphine ligand systems, the relative efficacy of this compound can be highly substrate-dependent.

Josiphos: In the development of a challenging Pd-catalyzed C–S coupling reaction, a catalyst screen revealed that a Josiphos-based system (CyPFt-Bu) provided high conversion. In the same screen, the t-BuXPhos Pd G3 precatalyst showed only low conversion (approximately 20%), indicating the superiority of the Josiphos ligand for this specific thioetherification. acs.org

Xantphos: For the same C–S coupling, a Xantphos-based G3 palladacycle was also identified as a robust and effective catalyst, delivering high conversion similar to the Josiphos system and significantly outperforming the t-BuXPhos G3 precatalyst. acs.org The structural differences between the monodentate t-BuXPhos and the bidentate, wide-bite-angle Xantphos ligand contribute to these performance variations, with Xantphos often forming more stable catalytic complexes. acs.orgnih.gov In a separate study ranking ligand efficiency for promoting difficult C-C reductive eliminations, t-BuXPhos was found to be highly efficient, whereas Xantphos was ranked significantly lower. nih.gov

| Precatalyst | Conversion |

|---|---|

| (Josiphos)Pd System | High |

| (Xantphos)Pd G3 | High |

| (t-BuXPhos)Pd G3 | ~20% |

Comparison with Conventional Palladium Sources and Ligand Combinations

Buchwald palladacycle precatalysts, including t-BuXPhos Gen. 4, were designed to overcome key limitations associated with traditional methods of generating active catalysts. sigmaaldrich.com These conventional methods, which involve combining a palladium source like Pd(OAc)₂, Pd₂(dba)₃, or [Pd(allyl)Cl]₂ with a phosphine ligand in situ, can suffer from inefficient or variable generation of the necessary active LPd(0) species. nih.govsigmaaldrich.com The pre-formed palladacycles are air, moisture, and thermally stable, ensuring an accurate ligand-to-palladium ratio and allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com

Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄

Direct comparisons have highlighted the advantages of using a well-defined precatalyst. In a systematic screen for a Suzuki-Miyaura coupling, catalyst systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with an XPhos ligand provided very little of the desired product. nih.gov In contrast, the pre-formed palladacycle system demonstrated high activity. nih.gov This difference is often attributed to the inefficiency of the in situ reduction of Pd(II) sources to the active Pd(0) state. In other cases, such as a C-N coupling with morpholine, the combination of Pd(OAc)₂ with tBuXPhos performed relatively poorly, indicating inefficient catalyst activation compared to other palladium sources. chemrxiv.org

Ligated Allylpalladium Chloride Precatalysts

Ligated allylpalladium chloride complexes, such as [(allyl)PdCl]₂, represent another class of common Pd(II) precatalysts. While effective in many cases, their performance can be inconsistent. For instance, in a screen of C-N coupling reactions, [Pd(allyl)Cl]₂ showed poor catalytic activity in combination with every ligand tested for one substrate, whereas other Pd sources were effective. chemrxiv.org Studies comparing different allyl-based precatalysts ligated with XPhos in Suzuki-Miyaura reactions show that the nature of the allyl group itself can significantly impact catalytic activity, leading to variable performance depending on the substrate. nih.gov The robust design of the Buchwald G4 palladacycle provides a more consistent and rapid activation pathway to the active LPd(0) catalyst compared to the variable activation pathways of many allyl-based systems. sigmaaldrich.comntnu.no

N-Heterocyclic Carbene (NHC) Palladacycles

N-Heterocyclic carbene (NHC) palladacycles, such as PEPPSI-type catalysts, are another major class of air- and moisture-stable precatalysts. mdpi.com Like the Buchwald systems, they are designed to reliably generate a monoligated LPd(0) active species. The choice between a biarylphosphine-based catalyst like t-BuXPhos Gen. 4 and an NHC-based one is highly dependent on the specific application. NHCs are strong σ-donors that form very stable bonds with palladium, which can be advantageous. researchgate.net However, in some transformations, catalysts based on dialkylbiaryl phosphines have proven to be more effective than those based on NHC ligands. mdpi.comresearchgate.net For example, in certain Buchwald-Hartwig amination reactions, readily accessible NHC-palladacycle complexes have demonstrated high catalytic activity at low catalyst loadings. mdpi.com The optimal catalyst must therefore be determined on a case-by-case basis through screening.

Applications in Complex Molecule Synthesis and Diversification

Enabling Synthesis of Pharmaceutical Intermediates

The precise construction of carbon-nitrogen (C-N) bonds is a frequent challenge in the synthesis of biologically active compounds. t-BuXphos Palladacycle Gen. 4 has proven effective in facilitating Buchwald-Hartwig amination reactions, which are instrumental in the synthesis of pharmaceutical intermediates. A notable application is in the development of an improved synthetic route for an irreversible Epidermal Growth Factor Receptor (EGFR) T790M inhibitor, a candidate for treating non-small cell lung cancer.

In a screening of various catalysts for a key C-N bond-forming step, the t-BuXphos Palladacycle was uniquely successful in achieving full conversion of the starting material with minimal impurity formation. This efficiency is crucial in pharmaceutical manufacturing, where purity and yield are of utmost importance. The optimized conditions for this transformation highlight the catalyst's performance.

| Parameter | Condition |

| Catalyst | t-BuXphos Palladacycle |

| Catalyst Loading | 3 mol% |

| Solvent | t-AmOH |

| Base | DBU |

| Reaction Time | 1 hour |

| Result | Full conversion |

| Isolated Yield | 75% |

| Purity (UPLC) | 94% |

This table summarizes the optimized reaction conditions for the synthesis of a key intermediate for an EGFR T790M inhibitor using a t-BuXphos Palladacycle.

Contributions to Agrochemical Synthesis

While palladium-catalyzed cross-coupling reactions are widely employed in the synthesis of modern agrochemicals, such as fungicides and herbicides, specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available research. The principles of C-C and C-N bond formation that this catalyst excels at are, however, directly applicable to the construction of many active ingredients in crop protection products. The development of robust and efficient catalytic systems is a continuous effort in the agrochemical industry to improve process efficiency and reduce costs.

General Strategies for Streamlining Synthetic Pathways

The use of highly efficient catalysts like this compound is a key strategy for streamlining synthetic pathways. By enabling difficult cross-coupling reactions to proceed with high yields and selectivity, this catalyst can significantly reduce the number of steps required to assemble a complex molecule. This is achieved by:

Facilitating Convergent Syntheses: The catalyst allows for the coupling of large, complex fragments in the later stages of a synthesis, a more efficient approach than linear, step-by-step assembly.

Enabling Late-Stage Functionalization: The ability to introduce key functional groups at a late stage in the synthesis provides rapid access to a variety of analogs for structure-activity relationship studies, thereby accelerating the discovery process.

While specific, overarching studies dedicated to this compound as a tool for general synthetic streamlining are not prevalent, its application in complex syntheses inherently embodies these principles.

Stereoselective Transformations Facilitated by this compound

Maintaining the stereochemical integrity of chiral molecules is a critical aspect of synthesizing pharmaceuticals and other biologically active compounds. This compound has been utilized as a precatalyst in N-arylation reactions of amino acid esters with aryl triflates under mild conditions, demonstrating minimal racemization of the sensitive amino acid ester. researchgate.net

The preservation of stereochemistry in these transformations is a significant advantage, as the separation of enantiomers can be a costly and challenging process. A general method for this transformation has been developed, highlighting the utility of advanced palladium precatalysts in stereoretentive reactions. Both α- and β-amino acid esters are suitable substrates for this method. The mild reaction conditions are a key factor in preventing the erosion of enantiomeric excess. researchgate.net

Isotopic Labeling and Radiopharmaceutical Precursor Synthesis

Isotopic labeling is a vital technique in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This often involves the late-stage introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C). Palladium-catalyzed reactions are increasingly being explored for their potential in facilitating such late-stage isotopic labeling.

However, there is currently no specific information available in the scientific literature that documents the use of this compound for isotopic labeling or the synthesis of radiopharmaceutical precursors. While the cross-coupling reactions it catalyzes are theoretically applicable to the introduction of isotopically labeled functional groups, dedicated studies demonstrating this application with this specific catalyst have not been reported.

Catalyst Stability, Degradation, and Deactivation Mechanisms

Pathways of t-BuXPhos Palladacycle Degradation

Under catalytic conditions, t-BuXPhos-ligated palladium complexes can deviate from the intended catalytic cycle and enter pathways that lead to inactive or less active species. These pathways involve transformations of the ligand, the metal center, or the complex as a whole.

Several off-cycle and degradation species derived from t-BuXPhos palladium catalysts have been identified. The formation of these species effectively removes the active catalyst from the reaction mixture, leading to reduced efficiency or complete cessation of the reaction.

Two stable degradants have been synthesized and characterized from the reaction of the t-BuXPhos ligand with Pd₂(dba)₃·CHCl₃. acs.orgresearchgate.net One of these is a rare four-membered-ring palladacycle, formed through the activation of the top (phosphine-bearing) ring of the ligand. acs.orgresearchgate.net Another identified degradant is a palladium allyl complex, which results from a dearomatization process. acs.orgresearchgate.net

In the context of C-N cross-coupling, it has been proposed that certain substrates, particularly primary amines and N-heteroaromatic compounds, can displace the phosphine (B1218219) ligand. mit.edu This displacement leads to the formation of catalytically dormant palladium complexes that may require heating to reactivate. mit.edu The formation of palladium black, or colloidal palladium, is another potential deactivation pathway that can reduce catalytic activity. In some C-S coupling reactions, the presence of reagents like 2-mercaptoethanol (B42355) can also lead to specific Pd(II) deactivation products, underscoring the sensitivity of the catalyst to the reaction components. acs.org

The structures of key degradation products of the t-BuXPhos catalyst system have been elucidated, primarily through NMR spectroscopy and single-crystal X-ray diffraction, providing insight into the deactivation mechanisms. acs.orgresearchgate.net

One significant degradation product is a four-membered-ring palladacycle. researchgate.net This complex represents a known, though uncommon, type of palladacycle for this ligand family. acs.org A second, more unusual degradation product is a palladium allyl complex. acs.orgresearchgate.net Its structure reveals that the bottom (non-phosphine-bearing) ring of the t-BuXPhos ligand has been dearomatized and functionalized by a chloroform-derived group. acs.orgresearchgate.net The mechanism is believed to involve an electrophilic attack by dichlorocarbene, directed by the palladium center. acs.orgresearchgate.net

Table 1: Characterized Degradation Products of t-BuXPhos Palladium Catalyst

| Degradation Product | Description | Method of Characterization | Reference |

| Four-membered-ring palladacycle | Formed via C-H activation of the top, phosphine-bearing aromatic ring of the t-BuXPhos ligand. | NMR, Single-crystal X-ray diffraction | acs.orgresearchgate.net |

| Palladium allyl complex | Formed via palladium-mediated dearomatization and functionalization of the bottom aromatic ring of the t-BuXPhos ligand by chloroform. | NMR, Single-crystal X-ray diffraction | acs.orgresearchgate.net |

A notable degradation pathway for catalysts based on biaryl phosphine ligands like t-BuXPhos is palladium-mediated dearomatization. acs.orgnih.gov This process involves the loss of aromaticity in one of the ligand's aryl rings and is often irreversible, leading to catalyst deactivation.

Studies on related dialkyl biaryl phosphine-ligated Pd(II) complexes have shown that an unusual dearomative rearrangement can occur. mit.eduacs.org This transformation formally represents an aryl migratory insertion into an aromatic C-C bond of the ligand's lower ring. mit.edu Experimental and theoretical evidence point towards a concerted process involving the Pd(II)-mediated insertion of an aryl group into an unactivated arene. mit.eduacs.org In the case of the t-BuXPhos system, the interaction of the palladium center with the lower aromatic ring of the ligand can facilitate this dearomatization, especially in the presence of reagents like chloroform, which can functionalize the ring and generate a stable, but inactive, palladium allyl complex. acs.orgresearchgate.net This suggests that the lower ring of biaryl phosphine ligands is not merely a spectator but can actively participate in reactivity and decomposition pathways. mit.edu

Factors Influencing Catalyst Longevity and Turnover

The stability and lifespan of t-BuXPhos palladacycles are influenced by several factors related to the reaction conditions and substrates.

Substrate Identity : Certain classes of substrates are known to be detrimental to catalyst stability. For instance, primary amines and N-heterocyclic substrates can displace the bulky phosphine ligand, leading to the formation of inactive or dormant palladium species. mit.edu